molecular formula C10H9BrS B8739559 3-Bromomethyl-5-methylbenzo[b]thiophene CAS No. 1198-50-1

3-Bromomethyl-5-methylbenzo[b]thiophene

Cat. No.: B8739559
CAS No.: 1198-50-1
M. Wt: 241.15 g/mol
InChI Key: FGPYLHMAYRJFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromomethyl-5-methylbenzo[b]thiophene is a brominated heterocyclic compound featuring a benzo[b]thiophene core substituted with a bromomethyl (-CH₂Br) group at position 3 and a methyl (-CH₃) group at position 5. This compound is of interest in medicinal and materials chemistry due to the reactivity of the bromomethyl group, which facilitates further functionalization, and the steric/electronic effects imparted by the methyl substituent.

Properties

CAS No.

1198-50-1

Molecular Formula

C10H9BrS

Molecular Weight

241.15 g/mol

IUPAC Name

3-(bromomethyl)-5-methyl-1-benzothiophene

InChI

InChI=1S/C10H9BrS/c1-7-2-3-10-9(4-7)8(5-11)6-12-10/h2-4,6H,5H2,1H3

InChI Key

FGPYLHMAYRJFQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC=C2CBr

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituent profiles are summarized below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
3-Bromomethyl-5-chlorobenzo[b]thiophene -BrCH₂ (3), -Cl (5) C₉H₆BrClS 261.56 High reactivity; antimicrobial studies
5-Chloro-3-methylbenzo[b]thiophene -CH₃ (3), -Cl (5) C₉H₇ClS 182.67 Intermediate in synthesis
3-Amino-5-bromothiophene-2-carboxylate -NH₂ (3), -Br (5), ester (2) C₇H₅BrNO₂S 248.09 Antiproliferative activity
2-Aroyl-5-aminobenzo[b]thiophene -NH₂ (5), aroyl (2) Variable Variable Tubulin polymerization inhibitors
Key Observations:
  • Substituent Position: The placement of functional groups significantly impacts biological activity. For example, moving an amino group from position 3 to 5 on the benzo[b]thiophene ring enhances antiproliferative activity against cancer cell lines .

Physicochemical Properties

  • Solubility: Bromomethyl and chloro substituents increase hydrophobicity compared to methyl or amino groups. For example, 3-bromomethyl-5-chlorobenzo[b]thiophene requires storage under argon due to sensitivity to moisture and oxidation .
  • Stability : The bromomethyl group is thermally labile, necessitating low-temperature storage (2–8°C) to prevent decomposition .

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